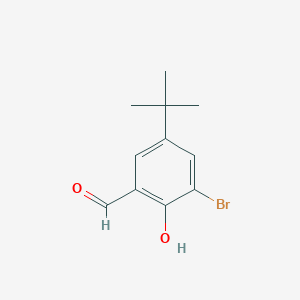
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Vue d'ensemble
Description
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a chemical compound with the CAS Number: 119646-68-3 . It has a molecular weight of 257.13 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde involves optimal conditions including a 1.1 to 1 molar ratio of THB to bromine, a reaction temperature of 60°C, a reaction time of 10 hours, and acetic acid as the solvent .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is represented by the linear formula C11H13BrO2 . The Inchi Code for this compound is 1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 .Physical And Chemical Properties Analysis
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a solid compound . It has a melting point range of 81 - 83°C .Applications De Recherche Scientifique
- Application : This compound is used in the synthesis of various organic ligands .
- Results : The outcome is the production of various organic ligands, which can be used in further chemical reactions .
- Application : This compound is used in the synthesis of various organic compounds .
- Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .
- Application : This compound is used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose, chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenyl acetylene to imines, chiral oxazolidine ligand for the enantioselective addition of diethyl zinc to aldehydes and tin Schiff base complexes with histidine analogues .
- Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .
5-Bromo-2-hydroxybenzaldehyde Thiosemicarbazone
5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
5-tert-Butyl-2-hydroxybenzaldehyde
- Application : This compound is used in the synthesis of Schiff base appended porphyrazine .
- Results : The outcome is the production of Schiff base appended porphyrazine, which can be used in further chemical reactions .
- Application : This compound is used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose, chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenyl acetylene to imines, chiral oxazolidine ligand for the enantioselective addition of diethyl zinc to aldehydes and tin Schiff base complexes with histidine analogues .
- Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .
5-tert-Butyl-2-hydroxybenzaldehyde
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- Application : This compound is used in the synthesis of Schiff base appended porphyrazine .
- Results : The outcome is the production of Schiff base appended porphyrazine, which can be used in further chemical reactions .
- Application : This compound is used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose, chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenyl acetylene to imines, chiral oxazolidine ligand for the enantioselective addition of diethyl zinc to aldehydes and tin Schiff base complexes with histidine analogues .
- Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .
5-tert-Butyl-2-hydroxybenzaldehyde
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTMRJRVZVXKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428274 | |
| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
CAS RN |
119646-68-3 | |
| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

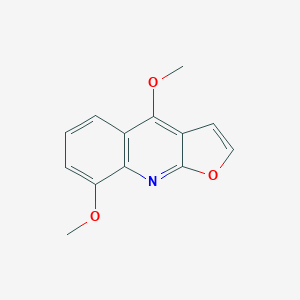
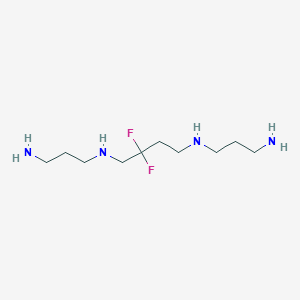
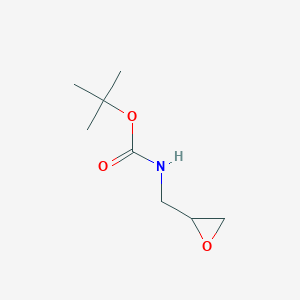
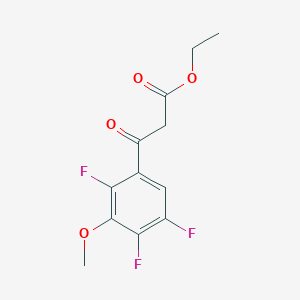

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)
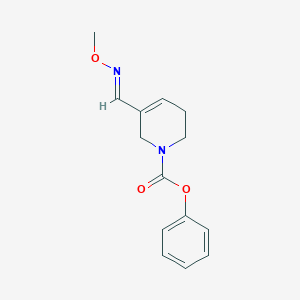
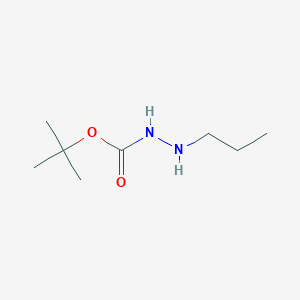

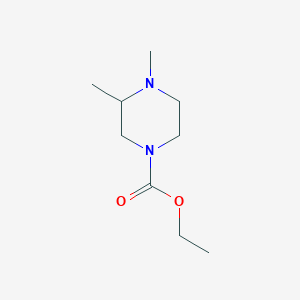

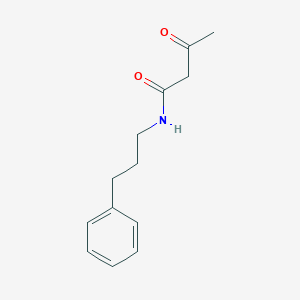
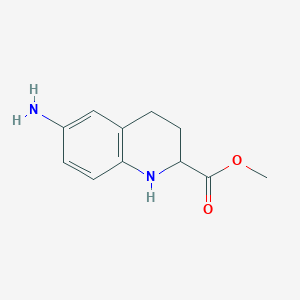
![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)